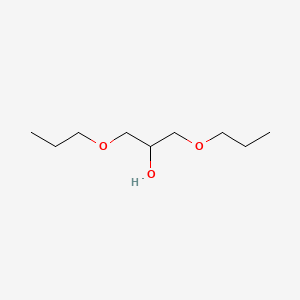

1,3-Dipropoxypropan-2-ol

Description

Contextualization within Glycerol (B35011) Ether Chemistry and Polyether Systems

Glycerol ethers are a class of compounds structurally derived from glycerol, where one or more of the hydroxyl groups are replaced by an alkoxy group. 1,3-Dipropoxypropan-2-ol fits within the sub-category of di-substituted glycerol ethers. The nature of the alkyl or aryl group significantly influences the compound's physical and chemical properties, such as solubility, boiling point, and reactivity. solubilityofthings.com

The structure of this compound is analogous to other well-documented glycerol diethers, such as 1,3-dimethoxypropan-2-ol and 1,3-diphenoxypropan-2-ol. solubilityofthings.comnih.gov The primary difference lies in the length and nature of the alkoxy substituent (propoxy vs. methoxy (B1213986) or phenoxy). This variation impacts the compound's lipophilicity and steric profile. For instance, the presence of hydroxyl groups enhances polarity, making 1,3-dimethoxypropan-2-ol highly soluble in water. solubilityofthings.com The fundamental structure consists of a propan-2-ol backbone with two propoxy groups attached at the 1 and 3 positions.

Glycerol ethers can be seen as fundamental units or models for more complex polyether systems. Polyethers, which are polymers containing repeating ether linkages in their main chain, are used in a vast array of applications. Simple glycerol ethers like this compound serve as valuable model compounds for understanding the properties and behavior of these larger, more complex polymeric materials. For example, glycerol triglycidyl ether is used as a reactive modifier for epoxy resins, which are a type of polyether. wikipedia.org

Below is a comparative table of related glycerol ethers:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C9H20O3 | 176.25 | This compound |

| 1,3-Dimethoxypropan-2-ol | C5H12O3 | 120.15 | 1,3-dimethoxypropan-2-ol solubilityofthings.com |

| 1,3-Diphenoxypropan-2-ol | C15H16O3 | 244.28 | 1,3-diphenoxypropan-2-ol nih.gov |

| Glycerol 1,3-diglycidyl ether | C9H16O5 | 204.22 | 1,3-bis(oxiran-2-ylmethoxy)propan-2-ol nih.gov |

This table presents data for comparing the physical properties of this compound with structurally similar glycerol ethers.

Significance in Contemporary Organic Synthesis and Chemical Methodologies

In organic synthesis, glycerol ethers can serve as intermediates, solvents, or target molecules. The synthesis of glycerol diethers can be achieved through methods such as the reaction of glycerol with alkylating agents or the reaction of epichlorohydrin (B41342) with alcohols. ua.pt For instance, the synthesis of other glycerol diethers has been described involving the reaction of epichlorohydrin with an alcohol, followed by purification via vacuum distillation. ua.pt

While specific high-yield synthetic routes for this compound are not extensively detailed in broad literature, its formation can be inferred from related reactions. For example, the radiolysis of di-n-propyl ether has been shown to produce propanol (B110389) and 1,1-dipropoxypropane, a structural isomer of a related ketone. cdnsciencepub.com The hydrogenolysis of glycerol is another significant area of research, focused on producing valuable propanols (1-propanol and 2-propanol), which could subsequently be used as precursors for ether synthesis. researchgate.net Furthermore, the hydrogenolysis of cyclic acetals and ketals derived from polyhydroxyl compounds like glycerol is a known route to produce hydroxy ether compounds. google.com

The utility of such compounds is often tied to their physical properties. 1,3-dimethoxypropan-2-ol, for example, is noted for its use as a solvent in organic reactions due to its polar nature. solubilityofthings.com Given its structure, this compound would also possess solvent properties, with a different balance of polarity and hydrophobicity compared to its methoxy analog.

Overview of Current Academic Inquiry and Research Frontiers Pertaining to this compound

Current research frontiers for simple glycerol ethers are expanding into areas of green chemistry and material science. A significant area of investigation is the use of glycerol ethers as hydrotropes. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water. Recent studies have demonstrated the exceptional ability of various glycerol ethers to increase the aqueous solubility of phenolic acids, outperforming traditional cosolvents like methanol. ua.pt The effectiveness of these ethers as hydrotropes is related to the hydrophobicity of both the solute and the ether, suggesting that this compound, with its C3 alkyl chains, could be a subject of interest for such applications. ua.pt

Another frontier is the conversion of biomass-derived glycerol into value-added chemicals, including biopropanols and their derivatives. researchgate.net The development of catalysts for the selective hydrogenolysis of glycerol is a key research focus. researchgate.net Ethers derived from these biopropanols, such as this compound, could find applications as green solvents or potentially as fuel additives. The compound 1,3-dimethoxy-2-propanol (B53713) has been investigated as a possible antiknock additive for gasoline and diesel fuel. chemicalbook.com

Furthermore, the unique structure of glycerol ethers makes them interesting candidates for building blocks in more complex molecular architectures. For example, 1,3-bis-(2-Propynyloxy)propan-2-ol, a glycerol ether with terminal alkyne groups, is a precursor for further chemical modifications. alfa-chemistry.com While this compound lacks such reactive handles, its core structure could be incorporated into larger molecules for applications in surfactants or specialty polymers, representing another avenue for future academic inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

43015-17-4 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1,3-dipropoxypropan-2-ol |

InChI |

InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

KLDDZFJSRPXUIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(COCCC)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1,3 Dipropoxypropan 2 Ol

Precursor Chemistry and Reaction Mechanisms for 1,3-Dipropoxypropan-2-ol Formation

The formation of this compound relies on specific precursors and well-understood reaction mechanisms. These pathways are designed to selectively form ether linkages at the primary (C1 and C3) positions of the glycerol (B35011) backbone, leaving the secondary hydroxyl group at the C2 position intact.

Epichlorohydrin-Based Etherification Strategies

A prominent strategy for synthesizing 1,3-dialkyl glycerol ethers, including this compound, utilizes epichlorohydrin (B41342) as a starting material. beilstein-journals.org This method involves the reaction of epichlorohydrin with an alcohol, in this case, propanol (B110389), typically facilitated by a base.

The reaction mechanism proceeds through a nucleophilic attack on the epoxide ring of epichlorohydrin. brainly.comxiangyuch.com The process begins with the deprotonation of propanol by a base to form the propoxide anion, a potent nucleophile. This propoxide ion then attacks one of the primary carbons of the epoxide ring, leading to ring-opening and the formation of a chlorohydrin intermediate. An intramolecular Williamson ether synthesis follows, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a glycidyl (B131873) ether intermediate. A second molecule of propoxide then attacks the terminal carbon of this glycidyl ether, opening the epoxide once more to yield the final this compound product after protonation. brainly.comxiangyuch.com

Alcoholate-Mediated Approaches to Alkyl Glycerol Ethers

Alcoholate-mediated approaches are central to the synthesis of ethers and are directly applicable to the formation of this compound. This methodology is a classic example of the Williamson ether synthesis, which involves the reaction of an organohalide with a deprotonated alcohol (an alkoxide). masterorganicchemistry.comwikipedia.org

In this context, a glycerol-based molecule with leaving groups (such as halides) at the 1 and 3 positions is reacted with a propanol-derived alcoholate (propoxide). The reaction is initiated by treating propanol with a strong base, such as sodium hydride or sodium metal, to generate the sodium propoxide. jk-sci.com This nucleophilic propoxide then reacts with the glycerol derivative via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org The propoxide ion attacks the electrophilic carbon atoms at the C1 and C3 positions, displacing the leaving groups and forming the two desired ether bonds. For the synthesis to be efficient, primary alkyl halides are preferred as substrates to minimize competing elimination reactions. libretexts.org

Alternative Polyol Derivative Routes

Beyond the direct use of glycerol or epichlorohydrin, alternative derivatives of polyols serve as effective precursors for synthesizing this compound. One notable alternative involves starting from glycidol (B123203) (2,3-epoxy-1-propanol). beilstein-journals.orgwikipedia.org The reaction of glycidol with an alcohol, catalyzed by Lewis acids, can produce monoalkyl glyceryl ethers with high selectivity under mild conditions. researchgate.netresearchgate.net Subsequent etherification of the remaining primary hydroxyl group would yield the 1,3-disubstituted product.

Another significant route employs 1,3-dihalopropan-2-ols, such as 1,3-dichloro-2-propanol, which can be synthesized from glycerol. researchgate.netgoogle.com This dihalohydrin can then undergo a Williamson ether synthesis with sodium propoxide. The propoxide nucleophile displaces the halide ions at the C1 and C3 positions to form the this compound structure. This pathway offers a targeted approach to functionalizing the primary positions of the glycerol backbone.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthesizing this compound. Both heterogeneous and homogeneous catalysts are explored to optimize the etherification reactions.

Investigations into Heterogeneous Catalysis for Ether Formation

Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture and potential for reusability. proquest.com In the context of glycerol etherification, various solid acid and base catalysts have been investigated.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35), zeolites (e.g., H-Y, H-BEA), and metal oxides, have demonstrated significant activity in promoting the etherification of glycerol with alcohols like tert-butanol (B103910). vurup.skresearchgate.netresearchgate.net For instance, Amberlyst-15 has shown high glycerol conversion rates (up to 96%) in the etherification with tert-butanol at 90°C. vurup.sk Zeolites such as H-BEA have also proven effective, yielding comparable conversions to Amberlyst-15. vurup.sk Basic heterogeneous catalysts, including alkali metal cation-exchanged zeolites (e.g., NaX, KX), have also been employed, showing good selectivity towards di- and triglycerol ethers. semanticscholar.orgmdpi.com The choice of catalyst can influence product distribution, with factors like pore size, acidity, and surface properties playing a key role. vurup.skresearchgate.net

| Catalyst | Reactants | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Key Selectivity/Observations |

|---|---|---|---|---|---|

| Amberlyst-15 | Glycerol, tert-butanol | 90 | 3 | ~96 | High activity; di-ether formation observed. vurup.sk |

| H-BEA Zeolite | Glycerol, tert-butanol | 90 | 3 | ~96 | Higher selectivity to di-ethers compared to Amberlyst-15. vurup.sk |

| Amberlyst-39 (wet) | Glycerol, isobutene | 60 | 8 | 100 | 93% selectivity towards glycerol tert-butyl ethers. mdpi.com |

| Ca1.6La0.4Al0.6O3 | Glycerol (self-etherification) | 250 | 8 | 96.3 | 88% selectivity to di- and tri-glycerol. sciepub.com |

| XZ-K (K-exchanged Zeolite X) | Glycerol (self-etherification) | 280 | 2 | 89.3 | Higher activity compared to Na-exchanged zeolite. proquest.com |

Exploration of Homogeneous Catalysis in Reaction Efficiency

Homogeneous catalysts, while often presenting separation challenges, can offer high activity and selectivity under milder reaction conditions. nih.gov In glycerol etherification, both acid and base homogeneous catalysts have been utilized.

Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and environmentally problematic. proquest.commdpi.com More advanced Lewis acid catalysts, such as bismuth triflate (Bi(OTf)₃), have been used for the ring-opening of glycidol with alcohols to produce monoalkyl glyceryl ethers with high conversion and selectivity under very mild conditions. researchgate.netresearchgate.net Basic homogeneous catalysts, including sodium hydroxide (B78521) and sodium carbonate, are also used, particularly in self-etherification of glycerol to form polyglycerols. semanticscholar.orgresearchgate.net These catalysts typically exhibit high reactivity but may lead to lower selectivity for specific di- and tri-ethers compared to some heterogeneous systems. semanticscholar.org The efficiency of homogeneous catalysts is often linked to their ability to activate the reactants effectively in a single phase, leading to faster reaction rates. mdpi.com

| Catalyst | Reactants | Reaction Type | Key Findings / Efficiency Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Glycerol (self-etherification) | Acid-catalyzed etherification | Effective for conversion but can lead to side products like acrolein at higher temperatures. mdpi.comresearchgate.net |

| Sodium Hydroxide (NaOH) | Glycerol (self-etherification) | Base-catalyzed etherification | High glycerol conversion (e.g., 83.8% at 260°C). semanticscholar.org |

| Sodium Acetate (B1210297) (NaOAc) | Glycerol (self-etherification) | Base-catalyzed etherification | Achieved 72.8% glycerol conversion at 260°C. semanticscholar.org |

| Bismuth Triflate (Bi(OTf)₃) | Glycidol, Alcohols | Lewis acid-catalyzed ring-opening | Quantitative conversion of glycidol with high selectivity (>99%) to mono-ethers under mild conditions (80°C). researchgate.netresearchgate.net |

| p-Toluenesulfonic acid | Glycerol, Isobutene | Acid-catalyzed etherification | Effective, particularly when a solvent like sulfolane (B150427) is used to homogenize the reaction mixture. researchgate.net |

Strategies for Optimization of Synthetic Yields and Purity of this compound

Optimizing the synthesis of this compound is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. This involves a systematic approach to adjusting reaction parameters and understanding the kinetics of the reaction, as well as identifying and mitigating side reactions.

Reaction Condition Parametrization and Kinetic Studies

The optimization of synthetic yields and purity of this compound hinges on the careful control of reaction conditions. Key parameters that influence the outcome of both Williamson ether synthesis and acid-catalyzed etherification include temperature, catalyst type and loading, and the molar ratio of reactants.

In the context of acid-catalyzed etherification of glycerol with alcohols like tert-butanol, studies have shown that temperature plays a significant role. For instance, increasing the reaction temperature generally leads to higher glycerol conversion. vurup.sk However, excessively high temperatures can also promote undesirable side reactions. Kinetic models developed for the etherification of glycerol with tert-butyl alcohol indicate that the reaction is a complex equilibrium-limited process, and the evolution of reactant and product distributions over time can be described by appropriate kinetic models. acs.orgresearchgate.net

The choice of catalyst is also critical. For acid-catalyzed etherification, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites have been employed to facilitate easier separation and recyclability. rtu.lvvurup.sk The catalytic activity can be influenced by the acid strength and porous structure of the catalyst. For the Williamson synthesis, the choice of base and solvent system can significantly impact the reaction rate and selectivity. researchgate.net

The molar ratio of glycerol to propanol is another key parameter. A higher molar ratio of alcohol to glycerol can shift the equilibrium towards the formation of di- and tri-ethers. mdpi.com For example, in the etherification of glycerol with ethanol, a high ethanol-to-glycerol molar ratio was found to favor higher glycerol conversion. mdpi.com

Table 1: Illustrative Reaction Parameters for Glycerol Etherification

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Amberlyst-15 | Zeolite H-BEA | p-Toluenesulfonic acid |

| Temperature (°C) | 70 | 90 | 80 |

| Glycerol:Alcohol Ratio | 1:4 | 1:8 | 1:6 |

| Catalyst Loading (wt%) | 5 | 7.5 | 2 |

| Reaction Time (h) | 6 | 8 | 4 |

This table presents hypothetical data based on typical conditions reported for glycerol etherification with various alcohols to illustrate the range of parameters often investigated.

Kinetic studies on similar Williamson ether syntheses have revealed that the choice of solvent can have a large impact on regioselectivity and the rates of O-alkylation versus C-alkylation. researchgate.net Detailed kinetic modeling can provide valuable information on reaction rates and energy barriers, aiding in the optimization of the reaction conditions to favor the desired this compound isomer. researchgate.net

Analysis of By-product Formation and Mitigation Methodologies

A critical aspect of optimizing the synthesis of this compound is the identification and mitigation of by-product formation. The nature of the by-products depends on the synthetic route employed.

In the Williamson ether synthesis , a common side reaction is elimination (E2 mechanism), which competes with the desired substitution (SN2) reaction, especially when using secondary or sterically hindered alkyl halides. masterorganicchemistry.com This would lead to the formation of propene. To mitigate this, the use of a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is essential. wikipedia.org Another potential by-product is the self-etherification of the propyl halide with the alkoxide, leading to the formation of dipropyl ether. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

In acid-catalyzed etherification , several by-products can form. The dehydration of propanol can lead to the formation of propene and water. researchgate.net The self-etherification of propanol can produce dipropyl ether. mdpi.com Furthermore, the intermolecular dehydration of glycerol can lead to the formation of diglycerols and higher oligomers. sciepub.com

Table 2: Common By-products in the Synthesis of Glycerol Ethers and Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategy |

| Propene | Elimination of propyl halide (Williamson) or dehydration of propanol (Acid-catalyzed) | Use of primary alkyl halides; control of reaction temperature. |

| Dipropyl Ether | Self-etherification of propanol (Acid-catalyzed) or reaction of propyl halide with propanoxide (Williamson) | Optimization of reactant molar ratios; control of catalyst acidity and temperature. |

| Glycerol Oligomers | Intermolecular dehydration of glycerol (Acid-catalyzed) | Lower reaction temperatures; use of selective catalysts. sciepub.com |

| Monopropoxypropanediols | Incomplete etherification | Increase molar ratio of propanol to glycerol; prolong reaction time. mdpi.com |

| Tripropoxypropane | Over-etherification | Control stoichiometry and reaction time. |

Mitigation of these by-products involves a multi-faceted approach. The use of a solvent can sometimes improve selectivity by altering the solubility of reactants and products. researchgate.net For acid-catalyzed reactions, removing water as it is formed (e.g., by using a Dean-Stark apparatus or pervaporation membrane) can shift the equilibrium towards the desired ether products and prevent catalyst deactivation. researchgate.net The selection of a catalyst with appropriate pore size and acidity can also enhance selectivity towards the desired 1,3-diether by sterically hindering the formation of the triether or by disfavoring the self-etherification of the alcohol.

Reaction Chemistry and Transformative Reactivity of 1,3 Dipropoxypropan 2 Ol

Ether Cleavage and Trans-etherification Reactions of 1,3-Dipropoxypropan-2-ol

Ethers are generally characterized by their chemical stability and resistance to many reagents. wikipedia.org However, under specific and often forcing conditions, the carbon-oxygen bonds of the ether linkages in this compound can be cleaved. This typically occurs in the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org

The reaction mechanism for acid-catalyzed ether cleavage is a nucleophilic substitution that can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether's alkyl groups. wikipedia.orgopenstax.org For this compound, the propyl groups are primary, suggesting that cleavage would likely follow an S_N2 mechanism. libretexts.org The process is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the conjugate base of the acid (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the protonated oxygen, displacing the alcohol and forming an alkyl halide. libretexts.org

In the case of this compound, the reaction with excess strong acid would be expected to cleave both propoxy groups, ultimately yielding glycerol (B35011) and two equivalents of 1-halopropane. If a limited amount of acid is used, a mixture of partially cleaved products, such as 3-propoxypropane-1,2-diol, could be formed.

Trans-etherification, the exchange of an alkoxy group, is another potential reaction, although less common than cleavage. This process is often catalyzed by acid or base catalysts and involves reacting the ether with another alcohol. For glycerol ethers, this can be a complex equilibrium-driven process leading to a mixture of products. mdpi.com

| Reagent | Predicted Major Products | Reaction Type |

|---|---|---|

| Excess HBr | Glycerol, 1-Bromopropane (B46711) | S_N2 Cleavage |

| Excess HI | Glycerol, 1-Iodopropane | S_N2 Cleavage |

Hydroxyl Group Functionalization and Derivatization

The secondary hydroxyl group is the most reactive site in this compound under many conditions and is amenable to a wide range of functionalization reactions.

Esterification and Transesterification Reactions

The secondary alcohol of this compound can readily undergo esterification when reacted with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. googleapis.com This is an equilibrium reaction, and the formation of the ester is typically favored by removing the water produced during the reaction. googleapis.com

Transesterification is also possible, where this compound reacts with an existing ester in the presence of an acid or base catalyst to exchange the alcohol component. The reaction of this compound with a simple ester like methyl acetate (B1210297), for instance, would yield 1,3-dipropoxypropan-2-yl acetate and methanol.

| Carboxylic Acid/Derivative | Catalyst | Expected Ester Product |

|---|---|---|

| Acetic Acid | H₂SO₄ | 1,3-dipropoxypropan-2-yl acetate |

| Benzoic Acid | p-Toluenesulfonic acid | 1,3-dipropoxypropan-2-yl benzoate |

| Acetyl Chloride | Pyridine (base) | 1,3-dipropoxypropan-2-yl acetate |

Oxidation Pathways and Mechanisms for the Secondary Alcohol

The secondary alcohol group in this compound can be oxidized to a ketone. chemguide.co.uk A variety of oxidizing agents can accomplish this transformation, and the choice of reagent can depend on the desired selectivity and reaction conditions. libretexts.org

Common and potent oxidizing agents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in aqueous sulfuric acid. libretexts.orglibretexts.org These reagents will efficiently convert the secondary alcohol to the corresponding ketone, 1,3-dipropoxypropan-2-one. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective and are often used when other sensitive functional groups are present in the molecule. libretexts.org Given the stability of the ether linkages, most standard oxidizing agents for secondary alcohols would be suitable. docbrown.info The reaction mechanism for oxidation with chromate (B82759) reagents generally involves the formation of a chromate ester intermediate, followed by the elimination of the chromium species to form the carbon-oxygen double bond.

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | 1,3-dipropoxypropan-2-one | Strong oxidizing conditions |

| Pyridinium Chlorochromate (PCC) | 1,3-dipropoxypropan-2-one | Milder, non-aqueous conditions |

| Dess-Martin Periodinane (DMP) | 1,3-dipropoxypropan-2-one | Mild, selective reagent |

Formation of Complex Derivative Compounds from this compound

The functional groups of this compound can serve as handles for the construction of more complex molecules, including heterocyclic structures and polymers.

Cyclization Reactions to Form Acetals and Ketals

The hydroxyl group of this compound can participate in the formation of acetals and ketals through reaction with aldehydes and ketones, respectively. This reaction is acid-catalyzed and involves the nucleophilic addition of the alcohol to the carbonyl carbon. libretexts.org Since this compound is a mono-alcohol, it cannot form a cyclic acetal (B89532) by itself. However, it can react with a di-functional carbonyl compound or, more commonly, it can react with an aldehyde or ketone to form a hemiacetal, which can then react with a second molecule of the alcohol to form a full acetal. libretexts.orgucalgary.ca

For instance, the reaction with acetone (B3395972) in the presence of an acid catalyst would first form a hemiacetal, which would then react with another molecule of this compound to yield the corresponding acetal (specifically, a ketal in this case). ucalgary.ca Alternatively, if this compound were to react with a molecule that is both an aldehyde/ketone and has another functional group, this could lead to the formation of more complex cyclic structures.

Oligomerization and Polymerization Behavior of the Compound

This compound can potentially serve as a monomer for the synthesis of polymers. The presence of a single hydroxyl group suggests it would act as a chain-end or be incorporated into a polymer backbone through reactions that consume the hydroxyl group.

One possible route to polymerization is through polycondensation reactions. For example, if the hydroxyl group is converted into a better leaving group, or if the molecule is reacted with a di-functional or poly-functional co-monomer (like a diacid or a diisocyanate), polyethers or polyurethanes could be formed.

Another possibility is ring-opening polymerization if the molecule can be converted into a cyclic monomer, such as an epoxide. For instance, conversion of the hydroxyl group to a leaving group followed by intramolecular cyclization could, in principle, form a substituted oxirane, which could then undergo ring-opening polymerization.

Furthermore, the etherification of glycerol, a structurally related compound, can lead to the formation of polyglycerols, which are oligomers and polymers linked by ether bonds. mdpi.com While this compound itself is already etherified, under certain catalytic conditions, it might undergo further intermolecular condensation reactions, especially at high temperatures, to form oligomeric ethers. mdpi.com

Stability and Degradation Studies of this compound under Specific Chemical Conditions

The stability of an organic molecule such as this compound, which contains both ether and alcohol functional groups, is influenced by various environmental factors. Exposure to ionizing radiation, the nature of the solvent, and the presence of acidic or basic conditions can all potentially lead to its degradation.

Radiolytic Degradation Investigations

Radiolytic degradation refers to the breakdown of chemical compounds by ionizing radiation, such as gamma rays or electron beams. This process initiates the formation of highly reactive species, including free radicals, which can lead to a cascade of reactions including bond cleavage and the formation of new products.

For a molecule like this compound, the ether linkages and the carbon-hydrogen bonds are susceptible to radiolytic attack. The interaction with radiation could lead to the homolytic cleavage of C-O or C-H bonds, generating various radical intermediates. These radicals can then undergo further reactions such as recombination, disproportionation, or reaction with other molecules, leading to a complex mixture of degradation products.

However, a thorough search of scientific literature reveals a lack of specific studies investigating the radiolytic degradation of this compound. Consequently, no experimental data on its degradation products, reaction kinetics, or the influence of radiation dose on its decomposition is available.

Table 1: Hypothetical Radiolytic Degradation Products of this compound

| Potential Product | Chemical Formula | Formation Pathway (Hypothetical) |

| Propanal | C₃H₆O | Cleavage of the ether bond followed by rearrangement |

| Propane | C₃H₈ | Cleavage of the ether bond and subsequent radical reactions |

| Glycerol | C₃H₈O₃ | Cleavage of both ether linkages |

| Various smaller aldehydes and alcohols | - | Fragmentation of the carbon backbone |

Note: This table is purely hypothetical and is not based on experimental data for this compound.

Solvolysis Reactions and Hydrolytic Stability

Solvolysis is a chemical reaction in which the solvent acts as a nucleophile to break a bond in the substrate. When the solvent is water, the reaction is termed hydrolysis. The ether linkages in this compound are generally stable under neutral conditions but can be cleaved under acidic conditions.

The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by a conjugate base or the solvent. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. Given the structure of this compound, an Sₙ2 mechanism would be plausible, leading to the formation of propanol (B110389) and a protonated glycerol derivative, which would then be deprotonated.

The hydrolytic stability of this compound is expected to be high in neutral and alkaline aqueous solutions. However, in the presence of strong acids, the ether bonds are susceptible to cleavage, leading to the formation of glycerol and propanol.

Despite these well-established general principles, specific kinetic data and detailed mechanistic studies on the solvolysis and hydrolytic stability of this compound are not documented in scientific literature. Therefore, no data tables with specific rate constants or product distributions under various pH and temperature conditions can be provided.

Table 2: Expected Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagent | Product 1 | Product 2 |

| This compound | H₂O / H⁺ | Propanol | Glycerol |

Note: This table represents the expected outcome based on general organic chemistry principles, not on specific experimental results for this compound.

Advanced Analytical Methodologies for 1,3 Dipropoxypropan 2 Ol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1,3-Dipropoxypropan-2-ol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the terminal methyl (CH₃) groups of the propoxy chains would likely appear as a triplet. The methylene (CH₂) protons adjacent to the ether oxygen would produce a multiplet, while the methylene protons further from the oxygen would show a distinct multiplet. The single proton on the secondary alcohol carbon (CHOH) would appear as a multiplet. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can be influenced by solvent and concentration. The integration of these signals would correspond to the number of protons in each unique chemical environment. For instance, the proton ratio in a related compound, propan-2-ol, is observed to be 6:1:1, corresponding to the six equivalent methyl protons, the single methine proton, and the single hydroxyl proton. docbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks are expected for each chemically non-equivalent carbon atom. The carbon atoms of the methyl groups would appear at a characteristic upfield chemical shift. The methylene carbons of the propoxy groups and the carbons of the propan-2-ol backbone would resonate at different downfield positions due to the influence of the electronegative oxygen atoms. For example, in the ¹³C NMR spectrum of the similar compound propan-2-ol, two distinct signals are observed, confirming the presence of two different carbon environments. docbrown.info

| Predicted ¹H NMR Data for this compound | |

| Functional Group | Predicted Chemical Shift (ppm) |

| -CH₃ (propoxy) | Triplet |

| -CH₂- (propoxy, adjacent to O) | Multiplet |

| -CH₂- (propoxy, middle) | Multiplet |

| -CH₂- (propanol backbone) | Multiplet |

| -CHOH- (propanol backbone) | Multiplet |

| -OH | Broad Singlet |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (propoxy) | Upfield region |

| -CH₂- (propoxy) | Downfield region |

| -CH₂- (propanol backbone) | Downfield region |

| -CHOH- (propanol backbone) | Most downfield (except carbonyls) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M+). This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of this compound is expected to follow characteristic pathways for ethers and alcohols. libretexts.orgmiamioh.edu Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pathway for ethers and alcohols. libretexts.orgmiamioh.edu For this compound, this could result in the loss of a propyl group or a propoxy group. The loss of water from the molecular ion is a characteristic fragmentation for alcohols. libretexts.orgwhitman.edu The mass spectrum of the related compound propan-2-ol shows a base peak at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment. docbrown.info

| Predicted Mass Spectrometry Fragmentation for this compound | |

| Fragmentation Pathway | Predicted m/z of Fragment Ion |

| Molecular Ion [M]⁺ | 176 |

| Loss of H₂O [M-18]⁺ | 158 |

| Loss of CH₃CH₂CH₂• [M-43]⁺ | 133 |

| Loss of CH₃CH₂CH₂O• [M-59]⁺ | 117 |

| Alpha-cleavage fragment [CH₂(OCH₂CH₂CH₃)]⁺ | 87 |

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. docbrown.infoucalgary.ca Strong C-O stretching vibrations for the ether and alcohol functionalities are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info C-H stretching vibrations from the alkyl chains will be observed around 2850-3000 cm⁻¹. docbrown.info

Raman Spectroscopy : Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The O-H stretching vibration in the Raman spectrum is typically weaker and sharper than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains will give rise to distinct peaks in the Raman spectrum. For the related 1,3-propanediol, Raman bands are observed at 529, 412, 384, and 278 cm⁻¹ in the liquid state. irb.hr

| Predicted Vibrational Frequencies for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | 3200-3600 (IR) |

| C-H Stretch | 2850-3000 (IR, Raman) |

| C-O Stretch | 1000-1300 (IR, Raman) |

| C-C Stretch | 800-1200 (Raman) |

| Skeletal Deformations | < 600 (Raman) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. The compound is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. researchgate.net The mass spectrometer detects, ionizes, and fragments the eluted components, providing a mass spectrum for each peak in the chromatogram. This allows for unambiguous identification and quantification of this compound, even in complex matrices. For instance, GC-MS has been successfully used for the analysis of the structurally similar compound 1,3-dichloro-2-propanol in various samples. researchgate.netnih.govd-nb.infonih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily determined by its hydrophobicity.

Hyphenated Techniques for Comprehensive Structural and Purity Assessment

The unequivocal structural elucidation and stringent purity assessment of this compound necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this regard. chemijournal.comresearchgate.netijarnd.com These integrated systems provide comprehensive data from a single analysis, enabling both the separation of the target compound from a complex matrix and its detailed structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. chemijournal.com In this technique, the gas chromatograph separates the components of a sample based on their volatility and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification.

Structural Elucidation:

The structural confirmation of this compound via GC-MS relies on the interpretation of its mass spectrum. The electron ionization (EI) mass spectrum of a closely related analogue, 1,3-dipropyl glycerol (B35011) ether (1,3-DPGE), reveals characteristic fragmentation patterns that can be extrapolated to this compound. researchgate.net Key fragmentation pathways for alkoxypropanols and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and the loss of alkoxy groups.

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Prominent fragment ions would likely arise from the loss of a propoxy group (-OCH2CH2CH3) or cleavage at the ether linkages. The table below illustrates the expected key fragments for this compound based on typical ether fragmentation.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation | Significance |

| 176 | [C9H20O3]+• | Molecular Ion (M+) | Confirms molecular weight. |

| 117 | [M - C3H7O]+ | Loss of a propoxy group | Indicates the presence of a propoxy substituent. |

| 101 | [C5H9O2]+ | Cleavage of a C-C bond adjacent to the hydroxyl group | Characteristic of propan-2-ol backbone. |

| 59 | [C3H7O]+ | Propoxy cation | Confirms the propoxy functional group. |

| 43 | [C3H7]+ | Propyl cation | A common fragment from the propyl chain. |

Purity Assessment:

GC-MS is also a powerful tool for assessing the purity of this compound by detecting and identifying potential impurities. medistri.swiss These impurities could include residual starting materials from synthesis, by-products, or contaminants from solvents and storage. wiley.com A typical purity analysis would involve a high-resolution capillary GC column to separate trace impurities from the main component peak.

Interactive Data Table: Illustrative Purity Profile of this compound by GC-MS

| Retention Time (min) | Identified Compound | CAS Number | Observed Concentration (%) | Potential Origin |

| 5.2 | Propan-1-ol | 71-23-8 | 0.05 | Residual starting material. |

| 6.8 | 1-propoxypropan-2-ol | 1569-01-3 | 0.10 | Incomplete reaction by-product. |

| 8.5 | This compound | 6872-97-5 | 99.80 | Target Compound. |

| 10.2 | Butylated hydroxytoluene (BHT) | 128-37-0 | 0.02 | Stabilizer from solvent. wiley.com |

| 11.5 | Di(propylene glycol) propyl ether | 29911-27-1 | 0.03 | Isomeric by-product. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile impurities or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent complementary technique. nih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Structural Confirmation:

LC-MS, particularly with tandem mass spectrometry (MS/MS), can provide detailed structural information. nih.gov For this compound, ESI in positive ion mode would likely produce a protonated molecule [M+H]+. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer would yield product ions that can be used to confirm the structure.

Comprehensive Purity Analysis:

LC-MS is highly effective for detecting a broad range of impurities, including those that are not amenable to GC analysis. antpedia.com This is particularly useful for identifying non-volatile contaminants or degradation products. The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in impurity identification.

Interactive Data Table: Hypothesized LC-MS/MS Data for Structural Confirmation of this compound

| Parameter | Value/Observation |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ (m/z) | 177.15 |

| Collision Energy (eV) | 15 |

| Major Product Ions (m/z) | 119.08, 101.07, 59.05 |

| Interpretation of Product Ions | Loss of propanol (B110389), subsequent loss of water, propoxy fragment. |

By employing these powerful hyphenated techniques, researchers can achieve a comprehensive understanding of the chemical structure and purity of this compound, which is essential for its application in advanced research and development.

Computational Chemistry Investigations of 1,3 Dipropoxypropan 2 Ol

Electronic Structure Theory Applications to 1,3-Dipropoxypropan-2-ol

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. For this compound, these methods can predict how the arrangement of electrons influences its chemical behavior.

Density Functional Theory (DFT) has been employed to study the electronic properties of this compound, particularly in the context of its application as a green solvent. In a study focused on the solubilization of hydroxycinnamic acids in glycerol-derived ethers, the electronic structure of this compound was investigated using DFT in conjunction with the Conductor-like Screening Model for Real Solvents (COSMO-RS).

The geometric optimization of the molecule was performed using DFT with the COSMO model to account for solvent effects. This approach is crucial for accurately representing molecules like this compound that can form internal hydrogen bonds. The polarization charge densities (σ) computed from these calculations are essential for the COSMO-RS model, which predicts thermodynamic properties in solution.

The electronic information is encapsulated in the σ-profile, which describes the molecule's affinity for a molecular surface polarity. The σ-profile is divided into three main regions: a hydrogen bond donor (HBD) region, a nonpolar region, and a hydrogen bond acceptor (HBA) region. These profiles provide a detailed picture of the molecule's electronic surface and are instrumental in predicting its behavior as a solvent, a key aspect of its reactivity in solution. The COSMO-RS model, based on these DFT calculations, has been used to estimate the solubility of various compounds in this compound, demonstrating the link between its electronic configuration and its function as a solvent. acs.org

Table 1: Computational Methods Applied to this compound

| Computational Method | Application | Focus of Study |

|---|---|---|

| Density Functional Theory (DFT) with COSMO | Geometric Optimization | Electronic structure and solvent effects |

| COSMO-RS | Solubility Prediction | Intermolecular interactions and solvation |

| COSMOconf | Conformational Analysis | Identification of low-energy conformers |

As of the current literature, there are no specific high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, reported for this compound. While one study mentions the use of ab initio calculations in conjunction with the COSMO-RS solvation model for predicting trends in solubility, it does not provide details on the specific ab initio methods used or the results of these high-accuracy calculations for this compound itself. acs.org Such methods would be valuable for providing benchmark data on the molecule's geometry, energy, and other electronic properties with a higher level of theoretical accuracy than standard DFT approaches.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

To understand the dynamic behavior and macroscopic properties of this compound, molecular mechanics and molecular dynamics simulations are invaluable tools. These methods allow for the exploration of the molecule's conformational landscape and its interactions with its environment over time.

A crucial step in understanding the properties of a flexible molecule like this compound is to perform a thorough conformational analysis. The COSMOconf tool has been utilized for this purpose. This analysis is particularly important for molecules that can form internal hydrogen bonds, as the computed properties are highly dependent on the correct representation of these interactions. For glycerol-derived ethers, including this compound, conformers with an energy difference of less than 9 kJ from the lowest energy conformer were considered in these studies. This approach ensures that all relevant conformations are included in subsequent calculations of the molecule's properties. acs.org

The intermolecular interactions and solvation effects of this compound have been a primary focus of computational studies, driven by its potential as an eco-friendly solvent. The COSMO-RS model has been a key tool in this investigation. By using the σ-profiles generated from DFT calculations, COSMO-RS can predict how this compound interacts with solute molecules.

Studies have shown that the presence of the hydroxyl group in this compound is crucial for its ability to solubilize certain compounds, highlighting the importance of hydrogen bonding in its solvation effects. The model also predicts how changes in the alkyl chain length of related glycerol (B35011) diethers affect solubility, with longer chains generally leading to a decrease in solubilizing power. These computational findings on intermolecular interactions are vital for designing and selecting green solvents for specific applications. acs.org

Table 2: Predicted Solubility of Coumaric Acid in this compound and a Related Branched Isomer

| Solvent | Experimental Solubility (mg mL–1) |

|---|---|

| This compound | 74.6 |

| 1,3-Diisopropoxypropan-2-ol | 85.7 |

Data from a study on eco-friendly solvents, illustrating the influence of molecular structure on solvation. acs.org

Reaction Mechanism Elucidation via Computational Approaches for this compound

Currently, there is a lack of published computational studies specifically focused on elucidating the reaction mechanisms of this compound, such as its synthesis, degradation, or its participation as a reactant in chemical transformations. While computational methods are widely used to study the mechanisms of reactions involving similar molecules like glycerol ethers, specific investigations into the reaction pathways of this compound have not been reported in the scientific literature. Such studies would be beneficial for understanding its chemical stability and potential reaction byproducts in various applications.

Transition State Analysis and Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms. It involves locating the saddle point on a potential energy surface that connects reactants to products. This high-energy structure, the transition state, represents the energy barrier that must be overcome for a reaction to occur.

For this compound, several reaction pathways could be of interest, such as its formation via Williamson ether synthesis or its subsequent reactions like oxidation or ether cleavage. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these processes. rsc.org

A typical computational workflow for transition state analysis of a reaction involving this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and a proposed transition state are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For instance, in the synthesis of an ether, computational studies can elucidate the structural differences between transition states for competing reaction pathways. rsc.org The table below illustrates hypothetical energy barriers for two competing pathways in a reaction involving an alkoxide, similar to what might be studied for the formation of this compound.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Substitution | Direct displacement of a leaving group by an alkoxide to form an ether bond. | 22.5 |

| E2 Elimination | Base-induced elimination of a leaving group to form an alkene. | 25.1 |

This table is illustrative and does not represent experimental data for this compound.

Energy Landscape Mapping for Transformative Processes

While transition state analysis focuses on a single reaction step, energy landscape mapping provides a broader view of all possible chemical transformations a molecule can undergo. This involves exploring the potential energy surface (PES), which is a multidimensional surface that describes the energy of a molecule as a function of its geometry.

Mapping the energy landscape for this compound could reveal various stable conformations (local minima), transition states connecting them, and potential reaction intermediates. This is particularly useful for understanding complex reaction networks, conformational changes, and the relative stability of different isomers.

Computational techniques for energy landscape mapping include:

Conformational Searching: Algorithms are used to systematically or randomly explore different spatial arrangements of the atoms in this compound to find low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, allowing for the exploration of the PES and the identification of accessible regions of the energy landscape.

Metadynamics: This is an enhanced sampling technique used in MD simulations to accelerate the exploration of the PES and overcome energy barriers, enabling the mapping of complex free energy landscapes.

The resulting energy landscape can be visualized as a contour plot, where the axes represent key geometric parameters (e.g., bond lengths, dihedral angles) and the colors or contours represent the energy. Such a map could, for example, detail the energetic profile of the rotation around the C-O bonds in this compound, highlighting the most stable rotational isomers.

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments of spectral features and can be used to predict the spectra of unknown or yet-to-be-synthesized molecules.

Theoretical NMR and IR Spectroscopy Calculations

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netresearchgate.net These calculations predict the chemical shifts of nuclei such as ¹H and ¹³C. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. youtube.com

For this compound, a theoretical ¹³C NMR spectrum would be expected to show distinct peaks for the different carbon environments: the methyl carbons of the propoxy groups, the methylene carbons adjacent to the ether oxygen, the methylene carbons beta to the ether oxygen, and the methine carbon bearing the hydroxyl group. The table below presents hypothetical, calculated ¹³C NMR chemical shifts for this compound, referenced to a standard.

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1, C1' | -CH₂-O- | 72.5 |

| C2 | -CH(OH)- | 68.0 |

| C2', C2'' | -O-CH₂-CH₂- | 23.0 |

| C3', C3'' | -CH₃ | 10.5 |

This table is illustrative and based on general principles of NMR spectroscopy; it does not represent experimentally verified or rigorously calculated data for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies and intensities calculated using quantum chemical methods. nih.gov These calculations help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretching of the propyl chains, and C-O stretching of the ether and alcohol functionalities.

UV-Vis Absorption and Electronic Excitation Predictions

UV-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method computes the energies of electronic transitions from the ground state to various excited states. The results are usually presented as a series of excitation energies and corresponding oscillator strengths, which relate to the intensity of the absorption.

For a saturated molecule like this compound, which lacks extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The primary electronic transitions would likely be of the n → σ* type, involving the non-bonding electrons on the oxygen atoms and the antibonding sigma orbitals. These transitions typically occur at high energies, corresponding to wavelengths in the far-UV region (below 200 nm).

A TD-DFT calculation for this compound would likely predict low oscillator strengths for any transitions in the near-UV range, confirming its transparency in the UV-Vis spectrum. The table below shows a hypothetical output from a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 6.52 | 190 | 0.0015 |

| S₀ → S₂ | 6.88 | 180 | 0.0089 |

This table is illustrative and represents typical values for a saturated ether-alcohol; it is not based on a specific calculation for this compound.

Potential Research Applications and Future Directions for 1,3 Dipropoxypropan 2 Ol

Role of 1,3-Dipropoxypropan-2-ol as a Chemical Intermediate in Advanced Organic Synthesis

Glycerol (B35011) and its derivatives serve as versatile molecular building blocks for creating new "green" solvents and other chemical structures. acs.org this compound, with its reactive secondary alcohol group, is positioned as a valuable chemical intermediate for the synthesis of more complex molecules. In advanced organic synthesis, an intermediate is a compound from which various other chemicals, including pharmaceuticals and polymers, can be derived. google.com

The strategic placement of the hydroxyl group on the second carbon, flanked by two ether linkages, allows for selective chemical transformations. This structure is a key platform for building larger, functionalized molecules. researchgate.net For instance, the hydroxyl group can be a site for esterification, etherification, or oxidation to a ketone, leading to a diverse array of derivative compounds. These derivatives could find applications as structured lipids or specialized monomers. researchgate.netnih.gov The synthesis of complex molecules often involves a series of steps, and utilizing pre-functionalized building blocks like this compound can streamline these processes, making them more efficient. youtube.comyoutube.com

Future research in this area will likely focus on exploiting the chirality of the C2 position. Enantiomerically pure forms of this compound could serve as chiral synthons for the asymmetric synthesis of bioactive compounds, a critical area in pharmaceutical development. The development of deep generative models that assemble retrosynthetically prepared chemical building blocks may also accelerate the discovery of new synthetic routes involving intermediates like this compound. nih.gov

Exploration in Novel Material Design and Polymer Chemistry

The field of polymer chemistry is actively seeking sustainable and functional monomers derived from renewable resources. nih.gov Glycerol-based polymers are attracting significant attention due to the wide range of available polymer compositions and architectures. nih.gov this compound, and more broadly glycerol propoxylates, are key players in this exploration. krackeler.com

Glycerol propoxylate, a related compound, is utilized as a hydrophobic macromonomer in the preparation of crosslinked polymers. krackeler.com Its branched structure with multiple reaction sites makes it suitable for creating materials like reusable gel oil sorbents for environmental cleanup. krackeler.com Furthermore, it can act as a plasticizer, imparting elasticity to materials. krackeler.com The hydroxyl group on this compound can be functionalized, for example, by converting it into an acrylate (B77674) or methacrylate (B99206) group, thereby creating a monomer that can be incorporated into polymer chains through radical polymerization.

The resulting polymers could exhibit unique properties due to the flexible propoxy side chains, potentially leading to applications in coatings, adhesives, and elastomers. Research is ongoing to synthesize various glycerol-based polymers, including polyethers, polyesters, and polycarbonates, for biomedical applications such as drug delivery and tissue engineering. nih.gov The future in this domain involves designing and synthesizing novel polymers derived from this compound to create advanced materials with tailored thermal, mechanical, and biodegradable properties. usda.gov

| Polymer Type | Potential Monomer from this compound | Potential Applications |

| Polyesters | Di-acid esters of this compound | Biodegradable plastics, biomedical materials |

| Polyacrylates | 1,3-Dipropoxypropan-2-yl acrylate | Coatings, adhesives, sealants |

| Polyurethanes | Reaction product with diisocyanates | Foams, elastomers, coatings |

Development as a Component in Advanced Reaction Media or Specialty Solvents

There is a growing demand for "green" solvents to replace conventional volatile organic compounds (VOCs) that are often toxic or environmentally harmful. mdpi.com Glycerol ethers are being extensively studied as potential green solvents due to their favorable properties. researchgate.netmdpi.com While glycerol itself has limitations due to its extremely high viscosity, etherification significantly reduces this viscosity by 2-3 orders of magnitude, making compounds like this compound attractive solvent candidates. researchgate.net

These ethers can cover a wide spectrum of polarities, potentially substituting a range of common organic solvents. researchgate.net Their low volatility, a consequence of their higher molecular weight and hydrogen bonding capability (for mono- and di-ethers), is another advantageous feature. osti.gov Lower alkyl ethers of glycerol are being investigated as components for low-melting technical fluids, such as heat transfer fluids and de-icing fluids, capable of operating over a very wide temperature range. mdpi.comnih.gov

Future work will involve a more comprehensive characterization of the solvent properties of this compound, including its solvatochromic parameters, hydrogen bond donating/accepting ability, and its performance in various types of chemical reactions. The goal is to establish it as a viable, renewable, and less hazardous alternative in applications ranging from organic synthesis to industrial formulations.

| Property | Glycerol | 1,3-Dialkyl Glycerol Ethers | Significance |

| Viscosity | Very High | Low (2-3 orders of magnitude lower) | Improved handling and mixing as a solvent. researchgate.net |

| Volatility | Very Low | Low | Reduced emissions and workplace exposure. osti.gov |

| Pour Point | High | Extremely Low (e.g., -114 °C for some dialkyl ethers) | Suitable for low-temperature applications. mdpi.com |

| Source | Renewable (Biodiesel byproduct) | Renewable (Derived from glycerol) | Contributes to a sustainable bio-based economy. acs.org |

Emerging Methodologies for Synthesis and Characterization of Propoxylated Compounds

The synthesis of specific glycerol ethers like this compound requires selective and efficient chemical methods. Traditional synthesis often involves the propoxylation of glycerol by adding propylene (B89431) oxide in the presence of a catalyst. google.com However, controlling the degree of propoxylation and the substitution pattern (i.e., achieving high selectivity for the 1,3-diether) is a significant challenge.

Emerging methodologies are focused on improving the selectivity and sustainability of these synthetic routes. This includes the development of novel catalysts, such as heterogeneous acid and base catalysts, that can direct the reaction towards the desired product. researchgate.netmdpi.com For instance, the Williamson synthesis, which involves reacting an alkoxide with an organic halide, is being explored using solid basic reagents to create a more environmentally friendly process. tandfonline.com The etherification of glycerol can also be carried out with various alcohols or olefins under different catalytic conditions to produce a range of mono-, di-, and tri-ethers. mdpi.com

Characterization of these propoxylated compounds relies on a suite of analytical techniques. Gas chromatography (GC) is used to determine the purity and isomeric composition of the products. mdpi.com Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) are employed to confirm the chemical structure. researchgate.net Future research will likely involve developing more sophisticated catalytic systems for highly selective synthesis and employing advanced analytical techniques for in-depth characterization of isomeric mixtures.

Future Prospects in Theoretical Advancements and Predictive Modeling for Glycerol Ethers

As the range of potential applications for glycerol ethers expands, there is a corresponding need to understand their fundamental properties. acs.org Theoretical advancements and predictive modeling play a crucial role in this endeavor. Computational methods, such as quantum chemical (QC) studies and molecular dynamics (MD) simulations, are being used to provide molecular-level insights into the behavior of these compounds. osti.gov

These simulations can predict thermodynamic properties, which are critical for process design and engineering. researchgate.net For example, models can be developed to estimate properties like vapor pressure, heat capacity, and enthalpies of vaporization. researchgate.net Molecular modeling can also be used to understand the solvation behavior of glycerol ethers, which is key to their application as solvents or in electrolyte systems for batteries. osti.gov Quantitative Structure-Property Relationship (QSPR) models are another powerful tool, allowing for the prediction of physico-chemical properties of new glycerol-based solvents based on their molecular structure. osti.gov

The future in this field points towards the development of more accurate and comprehensive predictive models. These models will not only help in screening large numbers of potential glycerol ether structures for specific applications but also guide experimental work by identifying the most promising candidates. This synergy between computational modeling and experimental synthesis will accelerate the design and discovery of new, high-performance materials and solvents derived from this compound and other glycerol ethers. osti.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1,3-Dipropoxypropan-2-ol in laboratory settings?

- Methodological Answer :

- PPE and Ventilation : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- First Aid : For inhalation, move to fresh air and administer artificial respiration if breathing stops. For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Segregate waste and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are recommended for high-purity synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use propyl halides or tosylates as alkylating agents for etherification of propan-2-ol derivatives under controlled conditions (e.g., NaH as a base in anhydrous THF) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation to isolate the product. Monitor purity via NMR and GC-MS .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm propoxy group positions and stereochemistry. FT-IR can validate hydroxyl and ether functional groups .

- Chromatography : HPLC with a C18 column and UV detection ensures purity (>95%) by identifying residual solvents or side products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-reference acute toxicity studies (e.g., LD values) with standardized OECD guidelines. Adjust for variables like solvent choice or animal models .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., RIFM Safety Assessments) and apply statistical models to identify outliers or confounding factors .

Q. How is this compound applied in membrane dynamics studies?

- Methodological Answer :

- Lipid Bilayer Models : Incorporate the compound into synthetic lipid vesicles (e.g., DOPC liposomes) to study its effects on membrane fluidity via fluorescence anisotropy .

- Drug Delivery Systems : Evaluate its role as a solubilizing agent for hydrophobic drugs using dynamic light scattering (DLS) to monitor nanoparticle stability .

Q. What experimental designs optimize this compound’s use in enantioselective synthesis?

- Methodological Answer :

- Chiral Catalysis : Test chiral ligands (e.g., BINOL-derived phosphates) in asymmetric etherification reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, followed by extraction .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity to lipid bilayers or proteins (e.g., G-protein-coupled receptors) using AMBER or GROMACS .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., propoxy chain length) with bioactivity .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.